1-[4-(4-chlorobenzoyl)phenoxy]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol
Description
Properties
IUPAC Name |
(4-chlorophenyl)-[4-[2-hydroxy-3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O3/c26-21-8-4-19(5-9-21)25(31)20-6-10-23(11-7-20)32-18-22(30)17-28-13-15-29(16-14-28)24-3-1-2-12-27-24/h1-12,22,30H,13-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUJILUOONPSPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-chlorobenzoyl)phenoxy]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-hydroxyphenylpropylamine to form an intermediate, which is then reacted with 4-pyridin-2-ylpiperazine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-chlorobenzoyl)phenoxy]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the pyridinyl group may produce a secondary amine.
Scientific Research Applications
1-[4-(4-chlorobenzoyl)phenoxy]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorobenzoyl)phenoxy]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Propan-2-ol Backbones
1-(4-Chlorophenoxy)-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol
- Key Differences: The phenoxy group lacks the 4-chlorobenzoyl substituent, reducing aromatic bulk and lipophilicity. Piperazine is substituted with a 3-methylphenyl group instead of pyridin-2-yl.
- Implications :
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol
- Key Differences: Phenoxy group replaced with naphthalen-1-yloxy, increasing hydrophobicity and steric bulk. Piperazine substituent is a 2-methoxyphenyl group.
- Implications :
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-[3-methyl-4-(propan-2-yl)phenoxy]propan-2-ol
- Key Differences: Phenoxy group substituted with 3-methyl-4-isopropylphenyl. Piperazine bears a 4-methoxyphenyl group.
- Methoxyphenyl substituents may confer antioxidant properties or alter adrenergic receptor selectivity .
Analogues with Modified Linkers or Substituents
1-(4-(3-(1H-Indol-3-yl)propyl)piperazin-1-yl)-2-(4-(4-chlorobenzoyl)piperazin-1-yl)ethan-1-one
- Key Differences: Propan-2-ol replaced with ethanone linker. Dual piperazine moieties, one substituted with 4-chlorobenzoyl.
- Implications: Loss of hydroxyl group reduces hydrogen-bonding capacity. Increased rigidity from the ethanone linker may restrict conformational flexibility for receptor binding .
(R)-1-[4-(Imidazo[1,2-a]pyridin-2-yl)phenoxy]-3-[4-[2-(4-methoxyphenyl)phenyl]piperazin-1-yl]propan-2-ol
- Key Differences: Phenoxy group substituted with imidazopyridine, a heteroaromatic system. Piperazine linked to a biphenyl-methoxy group.
- Biphenyl-methoxy substituent may improve selectivity for serotonin receptors (e.g., 5-HT7) .
Pharmacokinetic and Functional Comparisons
Biological Activity
1-[4-(4-chlorobenzoyl)phenoxy]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol, often referred to in research as a novel compound, has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chlorobenzoyl group, a phenoxy linkage, and a piperazine moiety substituted with a pyridine ring. Its molecular formula is C₁₈H₁₈ClN₃O₂, and it has notable lipophilicity due to its aromatic components.
Research indicates that this compound acts primarily as an antagonist or modulator at specific receptor sites, particularly in the central nervous system (CNS). Its interaction with dopamine receptors has been highlighted in several studies, suggesting implications for neuropsychiatric disorders.
Key Mechanisms:
- Dopamine Receptor Modulation : The compound selectively binds to D3 dopamine receptors, promoting β-arrestin translocation and G protein activation while showing minimal activity at D2 receptors .
- Neuroprotective Effects : In animal models, it has demonstrated protective effects against neurodegeneration induced by neurotoxins such as MPTP and 6-OHDA .
Biological Activity Data
The biological activity of the compound has been quantified through various assays. Below is a summary table of its activity against different targets:
| Target | Assay Type | IC50 (nM) | Comments |
|---|---|---|---|
| D3 Dopamine Receptor | β-arrestin Recruitment | 710 ± 150 | Selective agonist activity |
| D2 Dopamine Receptor | β-arrestin Recruitment | >100,000 | Inactive at therapeutic concentrations |
| PPARγ | Displacement Assay | >10,000 | Low affinity observed |
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Neuroprotection in Animal Models : A study demonstrated that administration of this compound in mice significantly reduced dopaminergic neuronal loss following MPTP treatment. The results indicated a protective mechanism mediated through D3 receptor activation .
- Behavioral Studies : In behavioral assays involving rodent models of anxiety and depression, the compound exhibited anxiolytic effects without the side effects commonly associated with traditional dopamine agonists .
- Pharmacokinetics and Toxicology : Investigations into the pharmacokinetic profile revealed favorable absorption and distribution characteristics, with low toxicity observed in preliminary studies .
Q & A
Q. How can target engagement and selectivity across receptor subtypes be validated?
- Methodological Answer : Competitive binding assays against related receptors (e.g., 5-HT₁A, D₂) using tritiated ligands (e.g., ketanserin). Functional selectivity (e.g., β-arrestin recruitment vs. G-protein activation) can be assessed via BRET or TR-FRET assays. Cross-reactivity <10% confirms subtype specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
